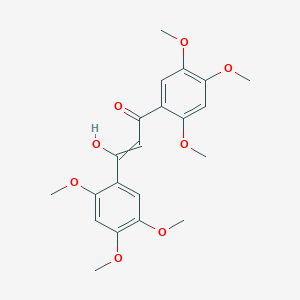![molecular formula C9H16NO4P B14418911 Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate CAS No. 80196-16-3](/img/structure/B14418911.png)
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable oxazole derivative. One common method involves the use of a base-catalyzed reaction where diethyl phosphite is reacted with 5-methyl-1,2-oxazole-3-carbaldehyde under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce various reduced heterocycles.
Aplicaciones Científicas De Investigación
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(5-methyl-1,2-oxazol-4-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-oxazol-2-yl)methyl]phosphonate
- Diethyl [(5-methyl-1,2-thiazol-3-yl)methyl]phosphonate
Uniqueness
Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methyl group and the phosphonate moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
80196-16-3 |
|---|---|
Fórmula molecular |
C9H16NO4P |
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
3-(diethoxyphosphorylmethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H16NO4P/c1-4-12-15(11,13-5-2)7-9-6-8(3)14-10-9/h6H,4-5,7H2,1-3H3 |
Clave InChI |
UMWYQDSGGRIMHL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NOC(=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


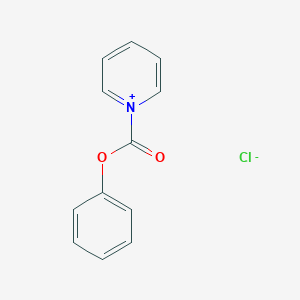

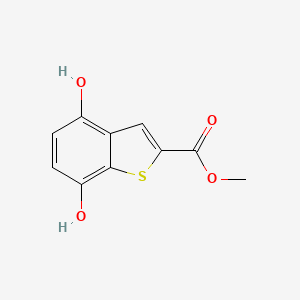
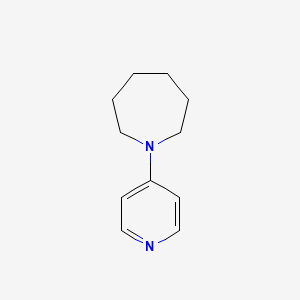
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)


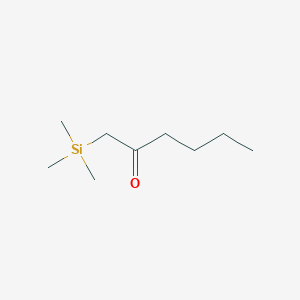

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
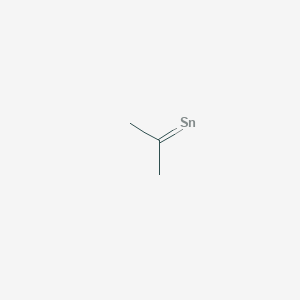
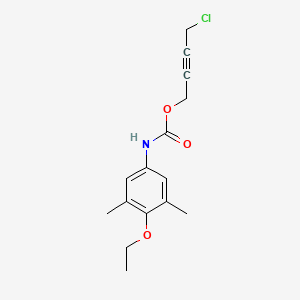
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
